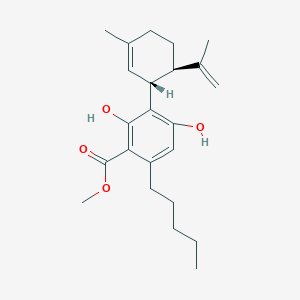

Cannabidiolic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O4/c1-6-7-8-9-16-13-19(24)21(22(25)20(16)23(26)27-5)18-12-15(4)10-11-17(18)14(2)3/h12-13,17-18,24-25H,2,6-11H2,1,3-5H3/t17-,18+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSBCCWIIKCFQKI-ZWKOTPCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)OC)O)C2C=C(CCC2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)OC)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Characterization of Cannabidiolic Acid Methyl Ester (CBDAM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cannabidiolic acid methyl ester (CBDAM), also known as HU-580, is a synthetic derivative of the naturally occurring cannabidiolic acid (CBDA). As a more stable analog of its parent compound, CBDAM has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, characterization, and known signaling pathways of CBDAM. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate further research and development in the field of cannabinoid chemistry and pharmacology.

Introduction

Cannabidiolic acid (CBDA) is a prominent cannabinoid found in the raw plant material of Cannabis sativa. However, its inherent instability and propensity to decarboxylate into cannabidiol (CBD) under heat or light exposure present challenges for its direct therapeutic use. The esterification of the carboxylic acid group to form this compound (CBDAM) offers a solution to this stability issue, creating a more robust molecule for pharmacological investigation. Research has shown that CBDAM exhibits enhanced potency in certain biological activities compared to CBDA, particularly in its interaction with the 5-HT1A receptor, suggesting potential as an anti-nausea and anxiolytic agent. This guide serves as a technical resource for professionals engaged in the synthesis, analysis, and pharmacological evaluation of this promising compound.

Synthesis of this compound (CBDAM)

The primary method for the synthesis of CBDAM is through the esterification of cannabidiolic acid (CBDA).

Synthesis via Esterification of CBDA

A common laboratory-scale synthesis involves the reaction of CBDA with methanol in the presence of a coupling agent and a catalyst.

Table 1: Reagents for the Synthesis of CBDAM from CBDA

| Reagent/Solvent | Role |

| Cannabidiolic Acid (CBDA) | Starting Material |

| Methanol (CH₃OH) | Esterifying Agent |

| Dichloromethane (CH₂Cl₂) | Solvent |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling Agent |

| 4-Pyrrolidinopyridine | Catalyst |

Alternative Synthesis Route

An alternative method involves the synthesis of the methyl ester of olivetolic acid, which is then reacted with menthadienol. This route has a reported yield of 39-56% for the formation of methyl cannabidiolate.[1]

Table 2: Reported Yield for Alternative Synthesis

| Synthesis Route | Reported Yield |

| Methyl Olivetolate + Menthadienol | 39-56%[1] |

Experimental Protocols

Synthesis of CBDAM via Esterification of CBDA

This protocol is adapted from established patent literature.

Materials:

-

Cannabidiolic Acid (CBDA)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Methanol (CH₃OH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Pyrrolidinopyridine

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon atmosphere setup

Procedure:

-

In a clean, dry round-bottom flask, dissolve cannabidiolic acid (CBDA) in anhydrous dichloromethane.

-

To this solution, add methanol and 4-Pyrrolidinopyridine.

-

Stir the reaction mixture for 5 minutes at room temperature under an inert atmosphere.

-

Add the coupling agent, N,N'-Dicyclohexylcarbodiimide (DCC), to the stirring solution.

-

Allow the reaction to proceed overnight with continuous stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture will contain the desired product, CBDAM, and a dicyclohexylurea (DCU) precipitate.

Purification of CBDAM

Materials:

-

Crude CBDAM reaction mixture

-

Silica gel for column chromatography

-

Solvent system (e.g., Ether-Petroleum Ether)

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

Filter the crude reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude CBDAM.

-

Prepare a silica gel column using a suitable slurry packing method with the chosen solvent system (e.g., 20% ether-petroleum ether).

-

Load the crude CBDAM onto the silica gel column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing pure CBDAM.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Characterization of CBDAM

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in CBDAM (based on CBDA data)

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.8 (s, 3H) | ~52 |

| Aromatic Protons | 6.0 - 6.5 | 105 - 160 |

| Olefinic Protons | 4.5 - 5.5 | 110 - 150 |

| Alkyl Chain | 0.8 - 2.5 | 14 - 40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of CBDAM. The molecular ion peak [M]⁺ for CBDAM (C₂₃H₃₂O₄) is expected at m/z 372.5.

Table 4: Expected Mass Spectrometry Data for CBDAM

| Parameter | Expected Value |

| Molecular Formula | C₂₃H₃₂O₄ |

| Molecular Weight | 372.5 g/mol |

| [M]⁺ ion | m/z 372.5 |

| [M-OCH₃]⁺ fragment | m/z 341.5 |

| [M-COOCH₃]⁺ fragment | m/z 313.5 |

The fragmentation pattern is expected to be similar to other cannabinoids, involving retro-Diels-Alder reactions and cleavages of the alkyl side chain.[2][3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity and quantifying the concentration of CBDAM. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. Detection is commonly performed using a UV detector at a wavelength around 220-280 nm.

Signaling Pathway and Mechanism of Action

CBDAM has been identified as a potent modulator of the 5-hydroxytryptamine receptor 1A (5-HT1A). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of mood, anxiety, and nausea.

5-HT1A Receptor Signaling Pathway

The activation of the 5-HT1A receptor by an agonist, or the enhancement of its activation by a positive allosteric modulator like CBDAM, initiates a downstream signaling cascade.

Caption: 5-HT1A Receptor Signaling Pathway.

Upon binding of an agonist, the 5-HT1A receptor activates an associated inhibitory G-protein (Gαi/o).[4][5][6] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5] The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), ultimately resulting in various cellular responses, including the modulation of ion channel activity and a decrease in neuronal excitability.[4][6]

Experimental Workflow

The overall workflow for the synthesis and characterization of CBDAM is a multi-step process that requires careful execution and analysis at each stage.

Caption: Experimental Workflow for CBDAM.

Conclusion

This compound represents a significant advancement in the field of cannabinoid research. Its enhanced stability over the natural precursor, CBDA, makes it an ideal candidate for in-depth pharmacological studies. This technical guide has provided a detailed overview of the synthesis, purification, and characterization of CBDAM, along with an illustration of its primary signaling pathway. The provided protocols and data are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration of the therapeutic potential of this intriguing molecule. As research continues, a more complete understanding of the pharmacological profile and potential clinical applications of CBDAM will undoubtedly emerge.

References

- 1. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]

- 2. future4200.com [future4200.com]

- 3. Mass spectrometry of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Stabilization of Cannabidiolic Acid: A Comparative Analysis of CBDA Methyl Ester's Chemical Stability

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cannabidiolic acid (CBDA) is a promising therapeutic compound native to the Cannabis sativa plant, demonstrating potent anti-inflammatory, anti-nausea, and anxiolytic properties. However, its clinical development is significantly hampered by its inherent chemical instability, primarily its rapid decarboxylation to cannabidiol (CBD) when exposed to heat, light, or acidic conditions. This guide provides a detailed technical analysis of a successful stabilization strategy: the conversion of CBDA into its synthetic derivative, cannabidiolic acid methyl ester (CBDA-Me), also known as HU-580 or EPM301. By comparing the chemical properties, degradation pathways, and stability profiles of CBDA and CBDA-Me, this document serves as a resource for scientists engaged in cannabinoid research and the development of cannabinoid-based therapeutics. We present quantitative stability data for CBDA, detail the qualitative stability enhancements of CBDA-Me, and provide standardized experimental protocols for conducting such stability assessments.

Introduction: The Challenge of CBDA Instability

Cannabinoids in their natural state are predominantly biosynthesized as carboxylic acids.[1] Cannabidiolic acid (CBDA) is the acidic precursor to the well-known non-psychotropic compound, cannabidiol (CBD).[2] Emerging research has highlighted that CBDA is not merely an inactive precursor; it possesses its own distinct and potent pharmacological activities. For instance, CBDA has been shown to be a potent 5-HT1A receptor agonist, exhibiting anti-nausea and anti-anxiety effects at doses up to a thousand times lower than CBD.[1][3] Furthermore, it acts as a selective COX-2 inhibitor, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Despite this therapeutic potential, the carboxyl group on the CBDA molecule renders it highly susceptible to degradation.[4][5][6] This chemical lability presents a major obstacle for its formulation into a stable, consistent, and clinically viable drug.[4][7] To overcome this, researchers, notably Dr. Raphael Mechoulam's team, developed a synthetic analogue, this compound (CBDA-Me or HU-580), to provide a chemically stable yet biologically active molecule suitable for clinical investigation.[1][4][5]

The Chemical Basis of Stability: CBDA vs. CBDA-Me

The primary degradation pathway for CBDA is decarboxylation, a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂).[8] This process is readily initiated by heat and occurs more slowly over time even at room temperature.[4][8] The mechanism is understood to proceed through the carboxyl anion (RCOO⁻) of the acid.[7]

By converting the carboxylic acid of CBDA into a methyl ester, the acidic proton is replaced with a methyl group (-CH₃).[8] This modification blocks the formation of the carboxyl anion, thereby inhibiting the decarboxylation pathway and drastically increasing the molecule's stability.[7]

Figure 1. Chemical relationship and stability of CBDA and CBDA-Me.

Quantitative Stability Comparison

While direct, side-by-side forced degradation studies providing kinetic data for CBDA-Me are not widely published, a clear picture of its enhanced stability can be drawn from available data. CBDA's thermal degradation is well-documented, whereas CBDA-Me is consistently reported as a stable compound.

Stability Profile of Cannabidiolic Acid (CBDA)

The decarboxylation of CBDA follows first-order kinetics.[2] Its rate is highly dependent on temperature. The tables below summarize the kinetic parameters for the thermal degradation of CBDA, derived from experimental data where hemp samples were heated and analyzed by HPLC.

Table 1: Reaction Rate Constants (k) for CBDA Decarboxylation at Various Temperatures.

| Temperature (°C) | Rate Constant (k) (s⁻¹) | Source |

|---|---|---|

| 100 | 1.16 x 10⁻⁴ | [2] |

| 110 | 2.50 x 10⁻⁴ | [2] |

| 120 | 5.31 x 10⁻⁴ | [2] |

| 130 | 1.12 x 10⁻³ | [2] |

| 140 | 2.21 x 10⁻³ | [2] |

Data derived from heating hemp material and analyzing CBDA content over time.

Table 2: Half-Life (t₁/₂) of CBDA at Various Temperatures.

| Temperature (°C) | Half-Life (t₁/₂) (minutes) | Source |

|---|---|---|

| 100 | 99.6 | [2] |

| 110 | 46.2 | [2] |

| 120 | 21.8 | [2] |

| 130 | 10.3 | [2] |

| 140 | 5.2 | [2] |

Calculated using the formula t₁/₂ = 0.693 / k.

These tables clearly illustrate that CBDA degrades rapidly at elevated temperatures, with its half-life decreasing exponentially as temperature increases. For example, most CBDA is converted to CBD within 20 minutes at 130°C.[4]

Stability Profile of CBDA Methyl Ester (HU-580)

In stark contrast, CBDA-Me demonstrates remarkable stability. While kinetic tables comparable to those for CBDA are unavailable, the following points underscore its stability:

-

Long-Term Storage: A commercially available analytical standard of CBDA-Me is reported to have a stability of ≥ 4 years when stored at -20°C in a solution of acetonitrile.[6]

-

Refrigerated Stability: One comparative study noted that when kept at 4°C for 21 days, CBDA-Me remained unchanged, whereas CBDA showed partial decomposition under the same conditions.[7]

This evidence, combined with the mechanistic understanding of its blocked decarboxylation pathway, confirms that CBDA-Me is a significantly more robust molecule, suitable for the rigors of pharmaceutical formulation and storage.

Biological Activity and Signaling Pathways

A critical requirement for a stabilized analogue is the retention of the parent compound's therapeutic activity. CBDA-Me not only retains but in some cases exhibits more potent biological effects than CBDA.[5][9] Both compounds are known to exert their effects through modulation of the serotonergic system, specifically by enhancing the activation of the 5-HT1A receptor, which is implicated in nausea and anxiety.[7][10][11]

Figure 2. Simplified signaling pathway for CBDA and CBDA-Me via 5-HT1A.

Experimental Protocols

To assess and compare the stability of cannabinoid compounds like CBDA and CBDA-Me, a forced degradation study is the standard approach.[7][12] This involves subjecting the drug substance to a range of stress conditions that exceed those used in accelerated stability testing, as outlined by the International Council for Harmonisation (ICH) guidelines.[7][13]

Objective

The goal is to generate degradation products to identify degradation pathways and to develop and validate a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[14][15] The target degradation is typically 5-20% of the active pharmaceutical ingredient (API).[12]

Materials and Equipment

-

Cannabidiolic Acid (CBDA) and CBDA Methyl Ester (CBDA-Me) reference standards

-

HPLC system with UV or PDA detector (and preferably a Mass Spectrometer, MS)

-

Reversed-phase C18 HPLC column

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

pH meter

-

Calibrated oven

-

ICH-compliant photostability chamber

General Workflow

Figure 3. Experimental workflow for a comparative forced degradation study.

Stress Conditions Protocol

-

Preparation: Prepare stock solutions of CBDA and CBDA-Me (e.g., 1 mg/mL) in methanol or acetonitrile.

-

Acid Hydrolysis: Mix stock solution with 0.1 M to 1 M HCl. Store at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix stock solution with 0.1 M to 1 M NaOH. Store at room temperature.

-

Oxidation: Mix stock solution with 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

-

Thermal Degradation: Store stock solutions (and solid material) in a calibrated oven at temperatures ranging from 60°C to 140°C.

-

Photostability: Expose stock solutions to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

For each condition, samples are taken at various time points, neutralized if necessary, diluted, and injected into the HPLC system to quantify the remaining parent compound and measure the formation of any degradation products.

Conclusion

The conversion of cannabidiolic acid to its methyl ester derivative is a highly effective strategy for overcoming the inherent instability that has long hindered its therapeutic development. The esterification of the carboxylic acid group successfully blocks the primary degradation pathway of decarboxylation, transforming an unstable compound into a robust molecule with a significantly extended shelf-life.[6][7] Importantly, this stabilization is achieved while preserving and, in some cases, enhancing the potent pharmacological activity of the parent molecule.[11] For researchers and drug developers, CBDA Methyl Ester (HU-580) represents a viable and promising candidate for clinical evaluation, providing the necessary chemical stability to formulate a consistent and reliable pharmaceutical product.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. What is CBDA and how is it different from CBD? [medicalnewstoday.com]

- 4. researchgate.net [researchgate.net]

- 5. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. onyxipca.com [onyxipca.com]

- 8. researchgate.net [researchgate.net]

- 9. Assessing the treatment of this compound: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. broughton-group.com [broughton-group.com]

- 14. sgs.com [sgs.com]

- 15. chromatographyonline.com [chromatographyonline.com]

The In Vivo Pharmacokinetics of Cannabidiolic Acid Methyl Ester: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cannabidiolic acid methyl ester (CBDAM), also known by the synonyms HU-580 and EPM301, is a synthetic derivative of cannabidiolic acid (CBDA), the acidic precursor to cannabidiol (CBD). CBDAM has garnered significant interest in the scientific community due to its enhanced stability compared to the chemically labile CBDA. Preclinical studies in rodent models have demonstrated its potential therapeutic effects, including anti-nausea, anxiolytic, and anti-obesity properties.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo pharmacokinetics of CBDAM. It is important to note that while the pharmacological effects of CBDAM have been investigated, detailed quantitative pharmacokinetic data (such as Cmax, Tmax, AUC, and bioavailability) for CBDAM are not currently available in the public domain. This document summarizes the existing qualitative information, details the experimental protocols used in pharmacological studies, and provides comparative pharmacokinetic data for the parent compound, CBDA, to offer a contextual framework.

Introduction to this compound (CBDAM)

CBDAM is the methyl ester of cannabidiolic acid. The esterification of the carboxylic acid group of CBDA to a methyl ester enhances the molecule's stability, preventing the spontaneous decarboxylation that CBDA readily undergoes to form CBD.[3][4] This increased stability makes CBDAM a more viable candidate for pharmaceutical development.

Chemical Structure:

-

Cannabidiolic Acid (CBDA): C22H30O4

-

This compound (CBDAM): C23H32O4

The primary rationale for the synthesis of CBDAM was to create a stable analogue of CBDA that would allow for more reliable preclinical and potentially clinical investigation.[1][2]

Preclinical In Vivo Pharmacological Studies

While specific pharmacokinetic parameters for CBDAM are not published, several in vivo studies in rodent models have assessed its pharmacological activity, providing indirect insights into its absorption and distribution.

Animal Models and Routes of Administration

The majority of published preclinical research on CBDAM has been conducted in rats and mice.[1][2][5] The exclusive route of administration reported in these studies is intraperitoneal (i.p.) injection.[1][2][5] This route bypasses first-pass metabolism in the liver, which may not be representative of oral administration, a more common route for clinical use.

Investigated Therapeutic Areas

-

Anti-Nausea and Anti-Emetic Effects: Studies in rats have shown that CBDAM is effective in reducing conditioned gaping, a model for nausea.[5]

-

Anxiolytic Effects: Research in rat models of anxiety has demonstrated that CBDAM can produce anxiolytic-like effects.[5]

-

Anti-Obesity and Metabolic Effects: In mouse models of diet-induced obesity, CBDAM has been shown to reduce body weight and improve metabolic parameters.[1][2]

Comparative Pharmacokinetics: Cannabidiolic Acid (CBDA)

In the absence of direct pharmacokinetic data for CBDAM, examining the pharmacokinetics of its parent compound, CBDA, can provide valuable context. It is hypothesized that the esterification in CBDAM may lead to improved oral bioavailability compared to CBDA.

A study by Anderson et al. (2019) investigated the pharmacokinetics of CBDA in mice following intraperitoneal administration. The key findings are summarized in the table below.[6]

Table 1: Pharmacokinetic Parameters of Cannabidiolic Acid (CBDA) in Mice [6]

| Parameter | Plasma | Brain |

| Dose (mg/kg, i.p.) | 10 | 10 |

| Cmax (µg/mL or µg/g) | 29.6 ± 2.2 | Not Reported |

| Tmax (min) | 30 | 45 |

| AUC (µg·min/mL or µg·min/g) | 2120 | 88.6 |

| Half-life (t1/2, min) | 92 | 41 |

Data presented as mean ± SEM.

Hypothetical Experimental Protocol for a Pharmacokinetic Study of CBDAM In Vivo

The following outlines a standard experimental protocol for determining the pharmacokinetic profile of CBDAM in a rodent model.

Experimental Workflow

Caption: Hypothetical workflow for a pharmacokinetic study of CBDAM in rodents.

Detailed Methodology

-

Animals: Male Sprague-Dawley rats (250-300 g) would be used. Animals would be acclimated for at least one week before the experiment.

-

Housing: Animals would be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for an overnight fast before dosing.

-

Dosing:

-

Intravenous (IV) Group: CBDAM would be dissolved in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water) and administered as a single bolus injection via the tail vein at a dose of 1 mg/kg.

-

Oral (PO) Group: CBDAM would be formulated as a suspension in a vehicle such as 0.5% methylcellulose and administered by oral gavage at a dose of 10 mg/kg.

-

-

Blood Sampling: Serial blood samples (approximately 0.2 mL) would be collected from the tail vein at predose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Blood samples would be collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

-

Plasma Preparation: Plasma would be separated by centrifugation at 4°C and stored at -80°C until analysis.

-

Bioanalytical Method:

-

Sample Preparation: Plasma samples would be prepared for analysis using either liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) to isolate CBDAM and any potential metabolites.

-

Quantification: The concentration of CBDAM in the plasma extracts would be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A stable isotope-labeled internal standard would be used for accurate quantification.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data would be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

Absolute oral bioavailability (F%) would be calculated by comparing the dose-normalized AUC from the oral group to that of the IV group.

-

Potential Signaling Pathways and Mechanisms of Action

The pharmacological effects of CBDAM are believed to be mediated, at least in part, through its interaction with the serotonergic system.

Caption: Postulated signaling pathway for the anxiolytic and anti-nausea effects of CBDAM.

Conclusion and Future Directions

This compound (CBDAM) is a promising synthetic cannabinoid with enhanced stability over its natural precursor, CBDA. While preclinical studies have demonstrated its therapeutic potential in several areas, a critical knowledge gap exists regarding its in vivo pharmacokinetic profile. The lack of publicly available data on parameters such as Cmax, Tmax, AUC, half-life, and bioavailability hinders a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Future research should prioritize conducting formal pharmacokinetic studies of CBDAM in relevant animal models, employing various routes of administration, particularly oral, to ascertain its clinical viability. A thorough characterization of its metabolic fate is also essential. The generation of this fundamental pharmacokinetic data will be instrumental in guiding dose selection for future efficacy and toxicology studies and will be a prerequisite for any potential progression towards clinical development.

References

- 1. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity. | Cannabinoids Research [cannabinoids.huji.ac.il]

- 2. The Metabolic Efficacy of a Cannabidiolic Acid (CBDA) Derivative in Treating Diet- and Genetic-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20220151972A1 - Cannabinoid acid ester compositions and uses thereof - Google Patents [patents.google.com]

- 4. WO2018235079A1 - CANNABIDIOLIC ACID ESTER COMPOSITIONS AND USES THEREOF - Google Patents [patents.google.com]

- 5. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Solubility Profile of Cannabidiolic Acid Methyl Ester (CBDAM): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of cannabidiolic acid methyl ester (CBDAM), a stable synthetic analogue of cannabidiolic acid (CBDA). Understanding the solubility of CBDAM is critical for its formulation, delivery, and overall development as a therapeutic agent. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Quantitative Solubility Data

This compound (CBDAM), also known as CBDA methyl ester or HU-580, is the methyl ester form of cannabidiolic acid.[1] The esterification of the carboxylic acid group in CBDA to form CBDAM enhances the stability of the molecule.[2][3][4][5][6] This increased stability makes CBDAM a valuable compound for research and potential therapeutic applications.

The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The available data on the solubility of CBDAM in common organic solvents is summarized in the table below. It is important to note that the temperature at which these solubility measurements were taken has not been specified in the available literature.

| Solvent | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | 30 | [1][7][8] |

| Dimethyl sulfoxide (DMSO) | 30 | [1][7][8] |

| Ethanol | 20 | [1][7][8] |

Experimental Protocol for Solubility Determination

The following protocol describes a general method for determining the solubility of CBDAM in a chosen solvent. This methodology is based on standard practices for solubility assessment of cannabinoids and other non-polar compounds.

Objective: To determine the equilibrium solubility of CBDAM in a specific solvent at a controlled temperature.

Materials:

-

This compound (CBDAM) isolate (>99% purity)

-

Selected solvent(s) of analytical grade

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or constant temperature water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of CBDAM isolate to a series of vials. The presence of undissolved solid at the end of the equilibration period is necessary to ensure saturation.

-

Add a known volume of the selected solvent to each vial.

-

Tightly cap the vials and vortex for 2-3 minutes to facilitate initial mixing.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours. This allows the solution to reach equilibrium.

-

-

Sample Processing:

-

After the incubation period, visually confirm that excess solid CBDAM remains in each vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a pipette, ensuring that no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification by HPLC:

-

Prepare a stock solution of CBDAM of a known concentration in the mobile phase.

-

From the stock solution, prepare a series of calibration standards of decreasing concentrations.

-

Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Analyze the calibration standards and the diluted sample(s) using a validated HPLC method.

-

Calculate the concentration of CBDAM in the original supernatant based on the peak area from the chromatogram, the calibration curve, and the dilution factor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of CBDAM.

Discussion on Solvent Choice and Stability

The choice of solvent is paramount in the formulation of CBDAM. The available data indicates good solubility in polar aprotic solvents like DMF and DMSO, and slightly lower solubility in a polar protic solvent like ethanol. For pharmaceutical applications, solvents with lower toxicity profiles are preferred.

Conclusion

This technical guide provides the currently available solubility data for this compound and a detailed, adaptable protocol for its experimental determination. The provided workflow visualization offers a clear overview of the process. While the existing data is a valuable starting point, further research is needed to establish a comprehensive solubility profile of CBDAM across a wider range of solvents and temperatures. Additionally, the stability of CBDAM in different solvent systems should be thoroughly investigated to ensure the development of safe and effective formulations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Khan Academy [khanacademy.org]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Cannabidiolic Acid Methyl Ester (CBDAMe)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid (CBDA) is a prominent non-psychoactive cannabinoid found in the cannabis plant, known for its potential therapeutic properties. However, CBDA is thermally unstable and readily decarboxylates to cannabidiol (CBD), posing challenges for accurate quantification and formulation.[1] Cannabidiolic acid methyl ester (CBDAMe), also known as HU-580, is a stable synthetic analogue of CBDA.[1][2][3] Its increased stability makes it an excellent candidate for analytical standard development and as a potential therapeutic agent itself.

This document provides a detailed analytical method for the quantification of CBDAMe in various matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocol is intended for researchers, scientists, and drug development professionals requiring a robust and accurate method for the quantification of this stable CBDA derivative. An analytical reference standard for CBDAMe is commercially available, which is essential for method development and validation.[4][5]

Principle of the Method

This method utilizes the high selectivity and sensitivity of HPLC-MS/MS for the accurate quantification of CBDAMe.[6][7] The sample is first subjected to a liquid-solid extraction to isolate the analyte of interest from the matrix. The extract is then diluted and injected into the HPLC system, where CBDAMe is separated from other components on a C18 reversed-phase column. The analyte is then detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to a calibration curve prepared from a certified reference material of CBDAMe.

Experimental Workflow

The overall experimental workflow for the quantification of CBDAMe is depicted in the following diagram.

Caption: Experimental workflow for CBDAMe quantification.

Materials and Reagents

-

Solvents: HPLC-grade methanol, acetonitrile, and water; formic acid.

-

Reference Standard: this compound (CBDAMe) certified reference material (CRM).

-

Extraction Tubes: 15 mL or 50 mL polypropylene centrifuge tubes.

-

Syringe Filters: 0.22 µm PTFE or nylon filters.

-

HPLC Vials: Amber glass vials with inserts.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of CBDAMe CRM and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following is a general protocol that can be adapted for various matrices.

-

Homogenization: Homogenize the sample to ensure uniformity. For plant material, grinding is recommended. For viscous samples, gentle heating or dissolution in a suitable solvent may be necessary.

-

Extraction:

-

Accurately weigh approximately 1 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute, then sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

-

Filtration and Dilution:

-

Filter the supernatant through a 0.22 µm syringe filter into a clean tube.

-

Perform a preliminary analysis to determine the approximate concentration of CBDAMe.

-

Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.

-

Instrumental Analysis: HPLC-MS/MS

HPLC Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 70% B to 95% B over 8 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4000 V |

| Ion Transfer Tube Temp. | 325 °C |

| Vaporizer Temperature | 280 °C |

| Collision Gas | Argon |

MRM Transitions for CBDAMe (C₂₃H₃₂O₄, MW: 372.5 g/mol ):

Based on the structure of CBDAMe, the precursor ion ([M+H]⁺) is expected to be m/z 373.2. Product ions would be determined by infusing a standard solution of CBDAMe and optimizing the collision energy. Likely product ions would result from the loss of the methyl ester group and fragmentation of the terpene moiety.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| CBDAMe | 373.2 | To be determined | To be determined | To be optimized |

Note: The user will need to determine the optimal product ions and collision energies by infusing a CBDAMe standard into the mass spectrometer.

Data Presentation: Method Validation Parameters

A full method validation should be performed according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity (R²) | ≥ 0.99 | > 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~0.5 ng/mL |

| Accuracy (% Recovery) | 80 - 120% | 90 - 110% |

| Precision (% RSD) | ≤ 15% | < 10% |

| Specificity | No interfering peaks at the retention time of the analyte | High |

Derivatization for GC-MS Analysis (Alternative Method)

For laboratories equipped with Gas Chromatography-Mass Spectrometry (GC-MS), quantification of CBDA can be achieved through derivatization to its more stable methyl ester, CBDAMe.

Derivatization Protocol

Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.

-

Prepare a diazomethane solution in diethyl ether.

-

To a dried extract of the sample, add the ethereal diazomethane solution dropwise until a faint yellow color persists.

-

Allow the reaction to proceed for 10-15 minutes at room temperature.

-

Gently bubble nitrogen gas through the solution to remove excess diazomethane.

-

Reconstitute the sample in a suitable solvent for GC-MS analysis.

The resulting CBDAMe can then be quantified using a standard GC-MS method for cannabinoids. This derivatization step overcomes the issue of CBDA decarboxylation in the hot GC inlet.[8]

Conclusion

The provided HPLC-MS/MS method offers a robust and sensitive approach for the quantification of this compound. The stability of CBDAMe compared to its parent acid, CBDA, makes it an ideal analyte for accurate and reproducible quantification. Proper method validation is crucial to ensure the reliability of the results. The alternative GC-MS method with derivatization provides another viable option for laboratories.

References

- 1. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the treatment of this compound: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the treatment of this compound: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats. | Cannabinoids Research [cannabinoids.huji.ac.il]

- 4. caymanchem.com [caymanchem.com]

- 5. allmpus.com [allmpus.com]

- 6. cannabissciencetech.com [cannabissciencetech.com]

- 7. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. daneshyari.com [daneshyari.com]

Application Notes and Protocols for In Vivo Experimental Design of Cannabidiolic Acid Methyl Ester (CBDAM) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of Cannabidiolic Acid Methyl Ester (CBDAM), a stable synthetic analog of cannabidiolic acid (CBDA). The protocols outlined below are based on established preclinical research and are intended to assist in the investigation of CBDAM's effects on anxiety, depression, nausea, and other physiological and behavioral parameters.

Introduction to this compound (CBDAM)

Cannabidiolic acid (CBDA) is a non-psychotropic cannabinoid found in the cannabis plant. However, its inherent instability, particularly its tendency to decarboxylate into cannabidiol (CBD), presents challenges for research and therapeutic development.[1][2] CBDAM, also known as HU-580, is a stable synthetic methyl ester analog of CBDA.[1][3] This stability, coupled with evidence of greater potency in some preclinical models, makes CBDAM a promising candidate for further investigation.[1][3][4] Preclinical studies have demonstrated that CBDAM can produce anxiolytic, antidepressant, and anti-nausea effects, primarily through the modulation of the serotonin 5-HT1A receptor.[1][2][4]

Key Considerations for In Vivo Experimental Design

Successful in vivo studies with CBDAM require careful consideration of several factors:

-

Animal Models: The choice of animal model is critical and should be aligned with the research question. Rodent models, particularly rats, have been extensively used in CBDAM research.[1][2][5] For neurobehavioral studies, genetic models of depression (e.g., Wistar-Kyoto and Flinders Sensitive Line rats) or stress-induced anxiety models are appropriate.[2][6] Zebrafish can also serve as a high-throughput in vivo model for toxicological and therapeutic screening of cannabinoids.[7][8]

-

Drug Formulation and Administration: CBDAM is typically dissolved in a vehicle for administration. A common vehicle consists of ethanol, Tween 80, and saline.[1] The route of administration can significantly impact the pharmacokinetic profile of the compound. Intraperitoneal (i.p.) injection is a common route in preclinical studies, offering rapid absorption.[1][9][10] Oral administration is also a viable option and is more clinically relevant.[2][6]

-

Dosage: CBDAM has been shown to be effective at very low doses. Doses ranging from 0.01 µg/kg to 1 mg/kg have been reported to elicit significant behavioral effects in rats.[1][2] Dose-response studies are essential to determine the optimal therapeutic window.

-

Outcome Measures: A variety of behavioral and physiological outcome measures can be used to assess the effects of CBDAM. These include, but are not limited to, the forced swim test for depression-like behavior, the light-dark box test for anxiety-like behavior, and the conditioned gaping model for nausea.[1][2][4] Immunohistochemical analysis of brain tissue for markers like c-Fos and NeuN can provide insights into neuronal activation.[5][11]

Experimental Protocols

Assessment of Anxiolytic-like Effects using the Light-Dark Box Test

This protocol is designed to evaluate the anxiolytic potential of CBDAM in rats subjected to stress.

Materials:

-

This compound (CBDAM/HU-580)

-

Vehicle solution (e.g., 1:1:8 ratio of ethanol:Tween 80:saline)

-

Adult male rats

-

Light-dark box apparatus

-

WAY100635 (5-HT1A receptor antagonist, for mechanism-of-action studies)

Procedure:

-

Stress Induction (Day 1): Subject rats to a stressor, such as tone-paired foot shocks, to induce an anxiety-like state.[4]

-

Drug Administration (Day 2): 24 hours after the stress induction, administer CBDAM (e.g., 0.01 µg/kg, i.p.) or vehicle to the rats.[4] For mechanism-of-action studies, a separate group can be pre-treated with WAY100635 (e.g., 0.1 mg/kg, i.p.) before CBDAM administration.[4]

-

Behavioral Testing: 30 minutes after CBDAM administration, place each rat in the center of the dark compartment of the light-dark box and allow it to explore freely for 10 minutes.

-

Data Collection: Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to enter the light compartment.

-

Data Analysis: Compare the behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA). An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

Evaluation of Antidepressant-like Effects using the Forced Swim Test

This protocol assesses the potential antidepressant effects of CBDAM in a genetic model of depression.

Materials:

-

This compound (CBDAM/HU-580)

-

Vehicle solution

-

Adult male Wistar-Kyoto (WKY) or Flinders Sensitive Line (FSL) rats[2][6]

-

Forced swim test apparatus (a cylindrical tank filled with water)

Procedure:

-

Drug Administration: Administer CBDAM (e.g., 1 mg/kg, orally) or vehicle to the rats.[2][6]

-

Forced Swim Test: 60 minutes after administration, place each rat individually into the swim tank for a 5-minute test session.

-

Data Collection: Videotape the sessions and score the duration of immobility, swimming, and climbing behaviors.

-

Data Analysis: Compare the duration of each behavior across treatment groups. A significant reduction in immobility time and an increase in swimming or climbing time suggest an antidepressant-like effect.[6]

Assessment of Anti-Nausea Effects using the Conditioned Gaping Model

This protocol evaluates the ability of CBDAM to suppress conditioned nausea in rats.

Materials:

-

This compound (CBDAM/HU-580)

-

Vehicle solution

-

Lithium chloride (LiCl) for inducing nausea

-

Distinctive context (e.g., a specific chamber)

Procedure:

-

Conditioning Trials: Pair a distinctive context with injections of LiCl (e.g., 127 mg/kg, i.p.) over several trials to induce conditioned gaping (a model of anticipatory nausea).[1]

-

Drug Administration: Prior to the test session, administer CBDAM (e.g., 0.01 or 0.1 µg/kg, i.p.) or vehicle.[1]

-

Test Session: Place the rats back into the distinctive context and record the number of conditioned gapes over a specific period.

-

Data Analysis: Compare the number of gapes between the CBDAM-treated and vehicle-treated groups. A reduction in the number of gapes indicates an anti-nausea effect.[1]

Data Presentation

Quantitative data from in vivo studies should be summarized in clearly structured tables for easy comparison.

Table 1: Anxiolytic-like Effects of CBDAM in the Light-Dark Box Test

| Treatment Group | Dose | Time in Light Compartment (seconds, Mean ± SEM) |

| Vehicle (Stressed) | - | Value |

| CBDAM (Stressed) | 0.01 µg/kg, i.p. | Value |

| WAY100635 + CBDAM (Stressed) | 0.1 mg/kg + 0.01 µg/kg, i.p. | Value |

Table 2: Antidepressant-like Effects of CBDAM in the Forced Swim Test

| Treatment Group | Dose | Immobility Time (seconds, Mean ± SEM) | Swimming Time (seconds, Mean ± SEM) |

| Vehicle (WKY Rats) | - | Value | Value |

| CBDAM (WKY Rats) | 1 mg/kg, oral | Value | Value |

Table 3: Anti-Nausea Effects of CBDAM in the Conditioned Gaping Model

| Treatment Group | Dose | Number of Gapes (Mean ± SEM) |

| Vehicle | - | Value |

| CBDAM | 0.01 µg/kg, i.p. | Value |

| CBDAM | 0.1 µg/kg, i.p. | Value |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for CBDAM's Anxiolytic and Anti-Nausea Effects

The primary mechanism of action for the anxiolytic and anti-nausea effects of CBDAM involves the enhancement of 5-HT1A receptor activation.[1][4]

Caption: Proposed signaling pathway for CBDAM's effects.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram illustrates a general workflow for conducting in vivo behavioral experiments with CBDAM.

Caption: General workflow for CBDAM in vivo studies.

References

- 1. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Acute oral this compound reduces depression-like behavior in two genetic animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Assessing the treatment of this compound: a stable synthetic analogue of cannabidiolic acid on c-Fos and NeuN expression in the hypothalamus of rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating Cannabidiolic Acid Methyl Ester in Animal Models of Anxiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiolic acid methyl ester (CBDAM), also known as HU-580, is a stable synthetic analog of cannabidiolic acid (CBDA), a non-psychotropic cannabinoid found in the Cannabis sativa plant.[1] Emerging preclinical evidence suggests that CBDAM possesses therapeutic potential for anxiety and depression-related disorders.[2][3] Notably, research indicates that CBDAM can produce anxiolytic (anti-anxiety) effects, mediated, at least in part, through the enhancement of 5-HT1A receptor activation.[1][4] Its increased stability compared to its parent compound, CBDA, makes it a compelling candidate for further investigation and drug development.[3]

These application notes provide a comprehensive overview of the current data and methodologies for studying the anxiolytic effects of CBDAM in rodent models. The included protocols are designed to guide researchers in replicating and expanding upon existing findings.

Data Presentation: Efficacy of CBDAM in a Stress-Induced Anxiety Model

The following table summarizes the quantitative data from a key study investigating the effects of CBDAM on anxiety-like behavior in a light-dark box emergence test in rats previously exposed to foot shock stress.[1]

| Treatment Group | Dose (µg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Statistical Significance (vs. Vehicle) |

| Vehicle | - | ~100 | - |

| CBDAM (HU-580) | 0.01 | ~200 | p < 0.05 |

| CBDA | 0.01 | ~100 | Not Significant |

Data adapted from Pertwee et al. (2018).[1]

Experimental Protocols

Animal Model and Stress Induction

A common model for inducing an anxiety-like state is the use of foot shock stress in rats.

-

Animals: Male Sprague-Dawley rats are frequently used for these studies.[1]

-

Housing: Rats should be pair-housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Stress Procedure:

-

Place individual rats in a conditioning chamber.

-

Administer a series of foot shocks (e.g., six shocks of 0.5 mA for 3 seconds) paired with an auditory cue (e.g., a tone).

-

The inter-shock interval should be varied (e.g., 60-180 seconds).

-

Return the rats to their home cages after the stress session.

-

Behavioral testing is typically conducted 24 hours after the stress induction.[1]

-

Drug Preparation and Administration

-

Compound: this compound (CBDAM / HU-580).

-

Vehicle: A suitable vehicle for intraperitoneal (i.p.) injection should be used, such as a mixture of ethanol, Tween 80, and saline.

-

Dosing: Based on existing literature, an effective anxiolytic dose of CBDAM is 0.01 µg/kg, administered i.p.[1][4]

-

Administration: Administer the prepared CBDAM solution or vehicle to the rats via intraperitoneal injection at a specified time before behavioral testing.

Behavioral Assay: Light-Dark Box Test

The light-dark box test is a widely used assay to assess anxiety-like behavior in rodents. The test is based on the innate aversion of rodents to brightly illuminated areas and their natural tendency to explore novel environments.

-

Apparatus: The apparatus consists of a box divided into a small, dark compartment and a large, illuminated compartment, connected by an opening.

-

Procedure:

-

Place the rat in the center of the illuminated compartment, facing away from the opening.

-

Allow the rat to freely explore the apparatus for a set period (e.g., 5-10 minutes).

-

Record the following parameters using an automated tracking system or by manual observation:

-

Time spent in the light compartment.

-

Latency to enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

-

Interpretation: An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for assessing the anxiolytic effects of CBDAM.

Proposed Signaling Pathway

Caption: Proposed signaling pathway for the anxiolytic effects of CBDAM.

References

- 1. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5‐HT1A receptor‐mediated suppression of nausea and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

"application of cannabidiolic acid methyl ester in nausea research"

Introduction

Nausea and vomiting are debilitating side effects associated with various medical treatments, most notably chemotherapy. The search for more effective anti-emetic agents with favorable side-effect profiles is a continuous effort in drug development. Cannabidiolic acid (CBDA), a non-psychoactive cannabinoid found in the raw cannabis plant, has shown promise in preclinical models of nausea. However, its chemical instability presents a hurdle for its therapeutic development. Cannabidiolic acid methyl ester (CBDA-ME), a stable synthetic analogue of CBDA, has emerged as a potent alternative, demonstrating superior efficacy in animal models of nausea and anxiety.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the anti-nausea potential of CBDA-ME.

Mechanism of Action

CBDA-ME exerts its anti-nausea effects primarily through the enhancement of 5-HT1A receptor activation.[1][2][3] Unlike direct agonists, CBDA-ME is thought to act as a positive allosteric modulator of the 5-HT1A receptor, amplifying the effects of the endogenous ligand, serotonin (5-HT).[3] This action is believed to occur in key brain regions involved in the regulation of nausea and vomiting, such as the dorsal raphe nucleus.[3][4] The anti-nausea effects of CBDA-ME can be blocked by 5-HT1A receptor antagonists, such as WAY100635, confirming the critical role of this receptor in its mechanism of action.[1][2]

Data Presentation

The following tables summarize the quantitative data from key preclinical studies investigating the anti-emetic and anti-nausea effects of CBDA-ME in comparison to CBDA.

Table 1: Efficacy of CBDA-ME vs. CBDA in a Rat Model of Acute Nausea (Lithium Chloride-Induced Conditioned Gaping)

| Compound | Dose (µg/kg, i.p.) | Effect on Conditioned Gaping | Reference |

| CBDA-ME | 0.1 | Significant Reduction | [2] |

| CBDA-ME | 1 | Significant Reduction | [2] |

| CBDA | 1 | Significant Reduction | [2] |

Table 2: Efficacy of CBDA-ME vs. CBDA in a Rat Model of Anticipatory Nausea

| Compound | Dose (µg/kg, i.p.) | Effect on Conditioned Gaping | Reference |

| CBDA-ME | 0.01 | Significant Reduction | [2] |

| CBDA-ME | 0.1 | Significant Reduction | [2] |

| CBDA | 0.1 | Significant Reduction | [2] |

Table 3: In Vitro Potency of CBDA-ME vs. CBDA at the Human 5-HT1A Receptor

| Compound | Concentration Range (nM) | Effect on 8-OH-DPAT-induced [³⁵S]GTPγS binding | Reference |

| CBDA-ME | 0.01 - 10 | Increased Emax | [2] |

| CBDA | 0.1 - 10 | Increased Emax | [2] |

Experimental Protocols

Protocol 1: Evaluation of Anti-Nausea Efficacy using the Rat Conditioned Gaping Model (Acute Nausea)

This protocol is adapted from studies investigating the effects of cannabinoids on lithium chloride (LiCl)-induced nausea in rats.[1]

1. Animals:

-

Male Sprague-Dawley or Wistar rats (250-350 g).

-

House animals individually with ad libitum access to food and water, except where noted.

-

Maintain a 12:12 hour light:dark cycle.

2. Materials:

-

This compound (CBDA-ME).

-

Vehicle solution (e.g., 5% Tween 80 in saline).

-

Lithium chloride (LiCl) solution (e.g., 127 mg/kg in saline).

-

Saccharin solution (0.1% w/v).

-

Observation chambers equipped with video recording.

3. Procedure:

-

Acclimation (3-5 days): Handle rats daily to acclimate them to the experimental procedures.

-

Conditioning Day:

-

Deprive rats of water for 24 hours.

-

On the conditioning day, present each rat with a bottle of 0.1% saccharin solution for 15 minutes.

-

Immediately after the saccharin exposure, administer CBDA-ME or vehicle via intraperitoneal (i.p.) injection.

-

30 minutes after the drug/vehicle injection, administer LiCl (i.p.) to induce nausea.

-

Return rats to their home cages with ad libitum access to food and water.

-

-

Test Day (48 hours after conditioning):

-

Place rats in the observation chambers.

-

Present the saccharin-paired contextual cues (e.g., the drinking bottle) for a 5-minute observation period.

-

Videotape the sessions for later analysis.

-

-

Data Analysis:

-

Score the number of "gapes" (rapid, wide opening of the mouth not associated with yawning or chewing) during the 5-minute test session. Gaping is a validated behavioral measure of nausea in rats.

-

Compare the number of gapes between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Protocol 2: Evaluation of Anti-Nausea Efficacy using the Rat Anticipatory Nausea Model

This protocol assesses the effect of CBDA-ME on nausea that is triggered by environmental cues previously associated with a nausea-inducing agent.[2]

1. Animals and Materials:

-

As described in Protocol 1.

2. Procedure:

-

Conditioning (3 pairings):

-

On conditioning days (e.g., Days 1, 3, and 5), place rats in a distinct context (e.g., a specific chamber with unique visual and olfactory cues).

-

Immediately administer an i.p. injection of LiCl.

-

Return rats to their home cages after 30 minutes.

-

On non-conditioning days (e.g., Days 2 and 4), place rats in the same context but administer a saline injection instead of LiCl.

-

-

Test Day (Day 7):

-

Administer CBDA-ME or vehicle (i.p.).

-

30 minutes later, place the rats in the LiCl-paired context for a 5-minute observation period.

-

Videotape the sessions for later analysis.

-

-

Data Analysis:

-

Score the number of conditioned gapes during the 5-minute test session.

-

Compare the number of gapes between the different treatment groups.

-

Visualizations

Caption: Signaling pathway of CBDA-ME in nausea suppression.

Caption: Workflow for rodent models of nausea research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a stable synthetic analogue of cannabidiolic acid, can produce 5-HT1A receptor-mediated suppression of nausea and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Potential of Cannabidiol, Cannabidiolic Acid, and this compound as Treatments for Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of nausea and vomiting by cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antide-pressant Effects of CBDAM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabidiol Aminoquinone (CBDAM) is a synthetic derivative of cannabidiol (CBD), a non-psychotropic constituent of Cannabis sativa. While CBD has shown promise for its anxiolytic and antidepressant-like effects, the pharmacological profile of CBDAM remains largely unexplored. These application notes provide a comprehensive framework of preclinical protocols to systematically evaluate the potential antidepressant effects of CBDAM. The methodologies described herein encompass behavioral assays in rodent models to assess antidepressant-like activity and in vitro techniques to elucidate potential mechanisms of action.

This document offers detailed, step-by-step protocols for key experiments, guidelines for data presentation, and visual representations of relevant signaling pathways and experimental workflows to facilitate the design and execution of studies aimed at characterizing the antidepressant potential of CBDAM.

I. In Vivo Assessment of Antidepressant-Like Effects

A battery of behavioral tests should be employed to obtain a comprehensive profile of CBDAM's antidepressant-like activity. It is recommended to use at least two different behavioral paradigms to increase the predictive validity of the findings.[1][2]

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for evaluating antidepressant efficacy.[3] The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture, and antidepressant treatments are expected to reduce this immobility time.[4][5][6]

Protocol:

-

Apparatus: A transparent cylindrical container (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm, such that the animal cannot touch the bottom with its tail or paws.[6]

-

Animals: Male mice or rats are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.

-

Procedure:

-

On the first day (pre-test session), each animal is individually placed in the cylinder for a 15-minute period. This session promotes a stable baseline of immobility for the test session.

-

Twenty-four hours later (test session), the animals are administered CBDAM, a vehicle control, or a positive control (e.g., a standard antidepressant like fluoxetine) at a specified time before the test (e.g., 30-60 minutes for acute administration).

-

Each animal is then placed back into the cylinder for a 6-minute session.[4]

-

The duration of immobility during the last 4 minutes of the 6-minute session is recorded by a trained observer or an automated video-tracking system.[4]

-

-

Data Analysis: The total time spent immobile is the primary measure. A significant decrease in immobility time in the CBDAM-treated group compared to the vehicle-treated group suggests an antidepressant-like effect.

Tail Suspension Test (TST)

The TST is another common behavioral despair model used for screening potential antidepressant drugs in mice.[7][8][9][10] The test is based on the observation that when suspended by their tails, mice will alternate between periods of struggling and immobility. A longer duration of immobility is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatment.[7][8]

Protocol:

-

Apparatus: A suspension bar or ledge is required to hang the mice. The area should be visually isolated to prevent distractions.

-

Animals: Male mice are typically used for this test.

-

Procedure:

-

A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[7][9]

-

The mouse is then suspended by its tail from the suspension bar. The body of the mouse should be approximately 20-30 cm above the floor.

-

The behavior of the mouse is recorded for a 6-minute period.[9][10]

-

The total duration of immobility is scored by a trained observer or using an automated system. Immobility is defined as the absence of any movement except for respiration.[7][8]

-

-

Data Analysis: A significant reduction in the total time of immobility for the CBDAM-treated group compared to the vehicle control group is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is used to assess anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure.[11][12] Rodents naturally prefer sweet solutions, and a decrease in this preference is considered a behavioral correlate of anhedonia.[11][13]

Protocol:

-

Apparatus: Animals are housed individually with two drinking bottles.[11]

-

Animals: Male mice or rats are suitable for this test.

-

Procedure:

-

Habituation Phase: For 48-72 hours, animals are habituated to the two-bottle choice, with both bottles containing water. This is to avoid any side preference.[11][14] The position of the bottles should be switched every 24 hours.[11][14]

-

Baseline Measurement: Following habituation, one bottle is filled with a 1-2% sucrose solution and the other with water.[11] Fluid consumption from each bottle is measured over a 24-48 hour period by weighing the bottles.

-

Treatment and Test: Animals are then subjected to a stress protocol (e.g., chronic unpredictable mild stress) to induce a depressive-like state, if desired. During or after the stress period, animals are treated with CBDAM, vehicle, or a positive control.

-

Sucrose and water consumption are measured again during the treatment period.

-

-

Data Analysis: Sucrose preference is calculated as a percentage: (Sucrose solution intake / Total fluid intake) x 100.[14] A significant increase in sucrose preference in the CBDAM-treated group compared to the vehicle-treated group suggests an anti-anhedonic, and therefore antidepressant-like, effect.

Data Presentation for In Vivo Studies

Summarize all quantitative data from the behavioral assays into clearly structured tables for easy comparison.

| Treatment Group | Dose (mg/kg) | n | Forced Swim Test (Immobility Time, s) | Tail Suspension Test (Immobility Time, s) | Sucrose Preference Test (%) |

| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CBDAM | 10 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CBDAM | 30 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| CBDAM | 100 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

| Positive Control | (e.g., 20) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |

II. In Vitro Mechanistic Studies

To investigate the potential mechanisms underlying the antidepressant-like effects of CBDAM, a series of in vitro assays can be performed.

Serotonin Receptor Binding Assay

Given that many antidepressants modulate the serotonergic system, assessing the binding affinity of CBDAM to key serotonin receptor subtypes is a crucial step.[15] A competitive radioligand binding assay is a standard method for this purpose.[15][16]

Protocol:

-

Objective: To determine the binding affinity (Ki) of CBDAM for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

-

Materials:

-

Procedure:

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.[15]

-

Plot the percentage of specific binding against the logarithm of the CBDAM concentration to determine the IC50 value (the concentration of CBDAM that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Assessment of BDNF and CREB Signaling

Brain-Derived Neurotrophic Factor (BDNF) and its downstream signaling partner, cAMP response element-binding protein (CREB), are critically involved in the pathophysiology of depression and the mechanism of action of antidepressants.[17][18][19]

Protocol (Western Blotting):

-

Objective: To determine if CBDAM treatment alters the expression levels of BDNF, TrkB (the BDNF receptor), and the phosphorylation of CREB in relevant brain regions (e.g., hippocampus, prefrontal cortex) or in neuronal cell cultures.

-

Procedure:

-

Following in vivo treatment with CBDAM, dissect the brain regions of interest.

-

Homogenize the tissue and extract proteins.

-

Separate proteins by size using SDS-PAGE and transfer them to a membrane.

-

Incubate the membrane with primary antibodies specific for BDNF, TrkB, phosphorylated CREB (pCREB), and total CREB.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and image the blot.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of BDNF, TrkB, and pCREB to a loading control (e.g., β-actin or GAPDH) and, for pCREB, to total CREB levels. Compare the levels between CBDAM-treated and vehicle-treated groups.

Data Presentation for In Vitro Studies

| Target | Assay | Parameter | CBDAM |

| 5-HT1A Receptor | Radioligand Binding | Ki (nM) | Mean ± SEM |

| 5-HT2A Receptor | Radioligand Binding | Ki (nM) | Mean ± SEM |

| BDNF Expression | Western Blot (Hippocampus) | Fold Change vs. Vehicle | Mean ± SEM |

| pCREB/CREB Ratio | Western Blot (Hippocampus) | Fold Change vs. Vehicle | Mean ± SEM |

III. Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways implicated in the antidepressant response.

Caption: Putative signaling pathways involved in antidepressant action.

The endocannabinoid system also plays a role in mood regulation.[20][21][22]

References

- 1. Depression Assessment in Clinical Trials and Pre-clinical Tests: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]

- 5. Forced Swim Test (Behavioral Despair) [augusta.edu]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 8. protocols.io [protocols.io]

- 9. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Tail Suspension Test [jove.com]

- 11. conductscience.com [conductscience.com]

- 12. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [en.bio-protocol.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Sucrose Preference Test to Measure Anhedonic Behaviour in Mice [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. Receptor-Ligand Binding Assays [labome.com]

- 17. researchgate.net [researchgate.net]

- 18. The role of CREB in depression and antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CREB: A Promising Therapeutic Target for Treating Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Role of Endocannabinoid Signaling in Anxiety and Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Reviewing the Role of the Endocannabinoid System in the Pathophysiology of Depression [frontiersin.org]

Application Notes and Protocols for Assessing Cannabidiolic Acid Methyl Ester (CBDAM) Activity in Cell Culture